4-(4-Biphenylyl)-2-(4-pyridyl)thiazole

Beschreibung

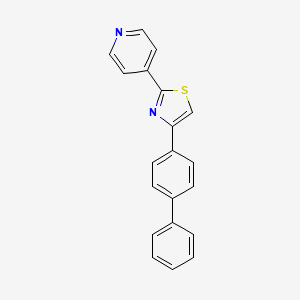

4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (CAS: 102554-97-2) is a heterocyclic compound featuring a thiazole core substituted with a 4-biphenylyl group at position 4 and a 4-pyridyl group at position 2. Its molecular formula is C₂₀H₁₄N₂S, with a molecular weight of 314.40 g/mol . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, which are known for antimicrobial, anticancer, and enzyme-modulating properties .

This dual functionality makes it a candidate for drug discovery, particularly in targeting acetylcholinesterase (AChE) or carbonic anhydrases (CAs) .

Eigenschaften

IUPAC Name |

4-(4-phenylphenyl)-2-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2S/c1-2-4-15(5-3-1)16-6-8-17(9-7-16)19-14-23-20(22-19)18-10-12-21-13-11-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBPLWUAMDJCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(4-Biphenylyl)-2-(4-pyridyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of thiazole-containing compounds known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with biphenyl and pyridine moieties. The synthesis of such compounds typically involves multi-step reactions, including cyclization and functional group modifications. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity while maintaining biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that compounds with similar structures displayed IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 5.0 | |

| This compound | HeLa | 3.5 | |

| 2-Aminothiazole Derivative | HT29 | 6.0 |

Antimicrobial Activity

Thiazole compounds are known for their antimicrobial properties. Studies have shown that derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's lipophilicity enhances its ability to penetrate bacterial membranes, increasing its efficacy.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | |

| This compound | Escherichia coli | 1.0 | |

| Benzothiazole Derivative | Pseudomonas aeruginosa | 0.8 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, thiazoles have shown anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in tissues.

Case Studies

- Anticancer Efficacy : A study conducted by Zhang et al. evaluated the antiproliferative effects of several thiazole derivatives on human glioblastoma cells, highlighting the selective action of certain compounds, including those structurally similar to this compound .

- Antimicrobial Assessment : In a comparative study, thiazole derivatives were tested against multiple bacterial strains, revealing that those with biphenyl substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics like ampicillin .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of thiazole derivatives is highly dependent on substituents. Below is a comparative analysis of 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole and its analogs:

Key Observations :

- Pyridyl vs. Methyl/Amino Groups: The 4-pyridyl substituent in the target compound improves water solubility compared to methyl or amino groups, which may enhance bioavailability .

- Biphenylyl vs. Fluorophenyl : The biphenylyl group provides stronger π–π stacking with aromatic residues (e.g., Trp286 in AChE) compared to fluorophenyl, which prioritizes hydrophobic interactions .

- Halogen Effects : Chloro- or bromophenyl analogs (e.g., compounds in ) show enhanced antifungal activity but may increase cytotoxicity, unlike the target compound’s balanced profile .

Antifungal Activity

- Target Compound: Limited direct data, but structurally similar hydrazinyl-thiazoles (e.g., ) show MIC values of 125–250 µg/mL against Candida spp., suggesting moderate activity .

- Analog 2-Amino-4-(4-biphenylyl)thiazole: Exhibits MIC₉₀ = 1.95 µg/mL against C. albicans, outperforming ketoconazole .

Enzyme Inhibition

Physicochemical Properties

- Solubility : The 4-pyridyl group enhances aqueous solubility compared to purely aromatic analogs (e.g., 4-Biphenylyl-2-methylthiazole) .

- Crystallography : Isostructural analogs () adopt planar conformations, with halogen substitutions (Cl, F) affecting crystal packing without altering bioactivity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.